1,5-Dinitropentane
Description
Historical Development of Dinitroalkane Chemistry
The chemistry of nitro compounds has a rich history, initially driven by their application as explosives and precursors for dyes. Aromatic nitro compounds were historically at the forefront of research and industrial use. However, the synthetic potential of aliphatic nitro compounds, including dinitroalkanes, gained increasing recognition over time.
Key developments in nitroalkane chemistry include:
The Henry Reaction (Nitroaldol Reaction): Discovered in 1895, this carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone is a cornerstone of nitroalkane chemistry. chemrxiv.org It has been instrumental in the synthesis of complex molecules and functionalized polymers. chemrxiv.orgresearchgate.net
The Nef Reaction: This reaction provides a method for converting primary or secondary nitroalkanes into the corresponding aldehydes or ketones, further highlighting the synthetic utility of the nitro group as a masked carbonyl function. ulb.ac.be
Synthesis Methods: Early methods for preparing dinitroalkanes, such as the Victor Meyer reaction, involved the treatment of dihaloalkanes with silver nitrite. orgsyn.org Over the years, research has focused on developing more efficient and selective methods for nitration and for transforming the nitro group into other functionalities. scispace.com In the mid-20th century, a significant research emphasis was placed on synthesizing new nitro compounds as potential components for explosives and propellants. scispace.com
The versatility of the nitro group allows for its facile conversion into a wide array of other functional groups, which has cemented the importance of nitro compounds in the synthesis of complex target molecules. scispace.com
Foundational Research on the Chemical Compound 1,5-Dinitropentane
Foundational research on this compound established its basic synthesis and properties. One of the earliest and most straightforward methods for its preparation was adapted from the work of Victor Meyer, involving the reaction of 1,5-diiodopentane (B146698) with silver nitrite. orgsyn.org
Another established synthetic route involves the ring-opening of 2,6-dinitrocyclohexanone. scispace.com Treatment of the potassium salt of 2,6-dinitrocyclohexanone with acid results in the formation of this compound in good yield (78%). scispace.comoup.com This method is also applicable for the synthesis of other α,ω-dinitroalkanes like 1,4-dinitrobutane (B1614805). scispace.com
Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C5H10N2O4 nih.gov |
| Molecular Weight | 162.14 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 6848-84-6 nih.gov |
| Appearance | Liquid orgsyn.org |
Initial studies characterized this compound as a liquid, distinguishing it from some shorter-chain dinitroalkanes. orgsyn.org Its synthesis and reactions were often studied alongside other homologous α,ω-dinitroalkanes, providing comparative data on the influence of chain length on chemical behavior. orgsyn.org
Current Academic Relevance and Research Trajectories
The academic relevance of this compound has evolved from foundational synthesis to its application as a versatile building block in polymer chemistry and the synthesis of other valuable chemicals.
Polymer Chemistry: A significant area of current research involves the use of this compound in the synthesis of dynamic covalent polymers, often referred to as dynamers. chemrxiv.orgresearchgate.net These materials are formed through reversible chemical reactions, such as the Henry reaction, endowing them with adaptive and stimuli-responsive properties. researchgate.net
Macrocyclization: In reactions with aromatic dialdehydes, this compound has been shown to participate in the formation of specific macrocycles. researchgate.netresearchgate.net These cyclic structures can form through the depolymerization of initial linear polymer chains, a process that can be driven by precipitation. chemrxiv.orgresearchgate.net This self-sorting behavior is a topic of interest in supramolecular chemistry. chemrxiv.org
Dynamic Polymers (Dynamers): Researchers have synthesized dynamic covalent polymers by reacting α,ω-dinitroalkanes, including this compound, with aromatic dialdehydes. researchgate.net The length of the dinitroalkane chain plays a critical role in determining the final structure of the products, influencing whether linear polymers or macrocycles are formed. researchgate.netresearchgate.net
Precursor for Other Chemicals: The two nitro groups of this compound can be chemically transformed, making it a useful precursor for other bifunctional molecules.
Reduction to Diamines: A key transformation is the reduction of the nitro groups to amines. The reduction of this compound would yield 1,5-diaminopentane (cadaverine), a valuable monomer for the synthesis of polyamides. This transformation is analogous to the industrial preparation of 1,5-diaminonaphthalene from 1,5-dinitronaphthalene. wikipedia.orggoogle.com
Energetic Materials: While much of the focus on nitro compounds as energetic materials has been on highly nitrated aromatic compounds like TNT or cyclic nitramines like RDX, aliphatic dinitro compounds have also been investigated. baranlab.orgdtic.mil For instance, research has explored the formulation of nitropolymers for solid propellants, using diisocyanates derived from dinitroalkanes. dtic.mil
The ongoing research into this compound and related dinitroalkanes highlights their continued importance in developing advanced materials with tunable properties and as precursors in organic synthesis. researchgate.netresearchgate.netresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1,5-dinitropentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCOYCBADKYRQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC[N+](=O)[O-])CC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288335 | |
| Record name | 1,5-dinitropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6848-84-6 | |
| Record name | NSC55332 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-dinitropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,5 Dinitropentane
Nitration of Activated Methylene (B1212753) Compounds
This general approach involves generating a carbanionic species from a compound possessing an activated methylene group, which then reacts with an electrophilic nitrating agent. This strategy is fundamental for introducing nitro groups at specific positions within organic molecules.
Carbanionic Intermediate Approaches
The formation of carbanions from activated methylene compounds is a key step in this synthetic strategy. These carbanions, stabilized by adjacent electron-withdrawing groups such as carbonyls, can readily attack electrophilic nitrating species. This method is broadly applicable for synthesizing various nitroalkanes and related compounds by facilitating the introduction of the nitro group.
Alkyl Nitrate Nitration Strategies
Alkyl nitrates serve as common electrophilic nitrating agents in reactions involving carbanionic intermediates derived from activated methylene compounds epdf.pubscispace.comstudfile.netpageplace.de. For instance, cyclic ketones like cyclohexanone (B45756) can be treated with alkyl nitrates, such as amyl nitrate, in the presence of a strong base, for example, potassium t-butoxide, in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. This process leads to the formation of α,α-dinitrocycloalkanones, such as 2,6-dinitrocyclohexanone, which are typically isolated as their salts. Yields for this initial nitration step can range from 35% to 72%, depending on the specific ketone and reaction conditions employed epdf.pubscispace.comstudfile.net.
Conversion from Cyclic Dinitro Compounds
A significant route to 1,5-dinitropentane involves the transformation of cyclic dinitro compounds, specifically those derived from the nitration of cyclic ketones.
Acid-Catalyzed Transformation of 2,6-Dinitrocyclohexanone Derivatives
The α,ω-dinitroalkanes, including this compound, can be efficiently prepared through the acid-catalyzed ring-opening of cyclic dinitro compounds. Specifically, the potassium salt of 2,6-dinitrocyclohexanone, which is obtained from the nitration of cyclohexanone, can be treated with acid to yield this compound. This transformation has been reported to proceed with a yield of 78% epdf.pubscispace.comstudfile.netpageplace.de. Similarly, 1,4-dinitrobutane (B1614805) can be synthesized using analogous methods with yields around 70% scispace.comstudfile.net. Source datapdf.com also describes a related method where the potassium salt of 2,6-dinitrocyclohexanone is first brominated to form 1,1,5,5-tetrabromo-1,5-dinitropentane, which can subsequently be reduced.
Novel Synthetic Routes and Reaction Pathway Analysis
The available literature primarily details the established synthetic route involving the conversion of cyclic dinitro compounds, such as 2,6-dinitrocyclohexanone derivatives, which are themselves prepared via the nitration of activated methylene compounds. While these methods are well-documented and effective, specific reports on entirely novel synthetic routes or detailed mechanistic pathway analyses for this compound are not prominently featured in the provided sources. The synthesis relies on the well-understood principles of carbanion chemistry and electrophilic nitration followed by ring-opening reactions.
Data Table: Synthesis of this compound
| Precursor | Reagents/Conditions | Product | Yield | Citation(s) |
| Cyclohexanone | 1. Amyl nitrate, potassium t-butoxide, Tetrahydrofuran (THF), low temperature (-30 °C) | Potassium salt of 2,6-dinitrocyclohexanone | 35-72% | epdf.pubscispace.comstudfile.net |
| Potassium salt of 2,6-dinitrocyclohexanone | Acid treatment | This compound | 78% | epdf.pubscispace.comstudfile.netpageplace.de |
| Cyclohexanone (via intermediate) | 1. Amyl nitrate, potassium t-butoxide, THF, low temperature (-30 °C) 2. Acid treatment | This compound | ~70% | scispace.comstudfile.net (for 1,4-dinitrobutane, implied for this compound) |
Mechanistic Studies of 1,5 Dinitropentane Reactions
Nitroaldol Reaction System Dynamics
The nitroaldol reaction involving 1,5-dinitropentane and dialdehydes has been a significant area of study, revealing complex system dynamics that lead to the formation of various polymeric and cyclic structures. These dynamics are influenced by factors such as reactant concentration, chain length of the dinitroalkane, and external stimuli.
When this compound reacts with aromatic dialdehydes via the nitroaldol reaction, it forms dynamic covalent polymers, also known as dynamers chemrxiv.orgnih.govresearchgate.net. The length of the dinitroalkane chain plays a crucial role in determining the topology of the resulting dynamers. For longer dinitroalkanes like this compound, linear dynamers are typically produced. The degree of polymerization tends to plateau at higher feed concentrations chemrxiv.orgresearchgate.netchemrxiv.org. This process involves the reversible formation of new carbon-carbon bonds through the nitroaldol reaction, allowing for the dynamic rearrangement and assembly of polymer chains chemrxiv.orgnih.govresearchgate.net. The efficiency of dynamer formation is influenced by the concentration of starting materials, with molecular weights showing an inverse dependency on feed concentration within a certain range, suggesting isodesmic polymerization chemrxiv.orgresearchgate.netresearchgate.net.
In certain conditions, the nitroaldol reaction system involving this compound can exhibit complex behaviors beyond simple linear polymerization. Specifically, in reactions involving 1,4-dinitrobutane (B1614805) and this compound, specific macrocycles, termed "lowellanes," can be formed. This occurs through a process of depolymerization of pre-formed linear chains, which is further driven by the precipitation of these macrocyclic structures from the reaction mixture chemrxiv.orgnih.govchemrxiv.orgresearchgate.netresearchgate.net. This precipitation-driven macrocyclization represents a dynamic systemic self-sorting process within the nitroaldol dynamer system chemrxiv.orgresearchgate.netresearchgate.net. The formation of these macrocycles indicates a complex interplay between polymerization and depolymerization, influenced by solubility constraints and the inherent tendency for specific cyclic structures to form chemrxiv.orgresearchgate.netnih.gov.
A key characteristic of the dynamers derived from this compound is their adaptive behavior. These polymers demonstrate the ability to undergo depolymerization and rearrangement of their constituent chains in response to external stimuli chemrxiv.orgnih.govchemrxiv.orgresearchgate.netresearchgate.net. Such stimuli can include changes in temperature or the introduction of alternative building blocks into the system. This stimuli-responsiveness highlights the dynamic nature of the covalent bonds within the polymer network, allowing for reversible changes in structure and properties chemrxiv.orgnih.govresearchgate.net.
Reactivity with Unsaturated Carbonyl Compounds (e.g., Methyl Vinyl Ketone)
While the primary focus of research on this compound has been its role in nitroaldol reactions, its potential reactivity with other functional groups, such as unsaturated carbonyl compounds like methyl vinyl ketone (MVK), is also of interest. Unsaturated carbonyl compounds, or enones, are known for their electrophilic nature at the β-carbon due to conjugation with the carbonyl group wikipedia.orglibretexts.orgescholarship.org. This electrophilicity makes them susceptible to nucleophilic attack, often via a 1,4-conjugate addition (Michael addition) mechanism libretexts.orgmasterorganicchemistry.com.
Although direct studies detailing the specific reaction mechanism of this compound with methyl vinyl ketone are not extensively detailed in the provided search results, the general reactivity patterns suggest that the nitro groups in this compound, particularly after deprotonation to form nitronate anions, could act as nucleophiles. These nitronate anions are known to participate in Michael additions with α,β-unsaturated carbonyl compounds libretexts.orgmasterorganicchemistry.com. Such a reaction would likely involve the nucleophilic attack of a deprotonated nitro group onto the β-carbon of methyl vinyl ketone, followed by protonation to yield a 1,5-dicarbonyl compound with an additional nitro group.
Computational Chemistry Investigations of 1,5 Dinitropentane Systems
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental for understanding the electronic and bonding characteristics of molecules like 1,5-dinitropentane. These methods, such as Density Functional Theory (DFT), allow for detailed analysis of electron distribution, molecular orbitals, and bond properties.
Theoretical Analysis of Electronic Structure and Bonding within this compound
QM calculations provide a detailed picture of the electronic structure of this compound. Analysis typically involves determining optimized molecular geometries, which include bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's stability and reactivity. DFT methods, for instance, are commonly used to predict these parameters, often showing good agreement with experimental data where available researchgate.net.
Key aspects investigated include:
Charge Distribution: Natural Bond Orbital (NBO) analysis can reveal the distribution of electron density within the molecule, highlighting polarities and potential sites for intermolecular interactions or reactions. NBOs are localized electron pair orbitals that describe bonding and lone pairs, providing information about charge transfer within the molecule researchgate.netajol.info.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand the molecule's electronic excitation properties and potential for chemical reactions, such as electron transfer or electrophilic/nucleophilic attack researchgate.netnih.govelixirpublishers.com.
Reaction Pathway Elucidation using Transition State Theory
Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by focusing on the high-energy transition state that reactants must pass through to form products fiveable.mestudysmarter.co.ukwikipedia.orgumn.edu. QM calculations are instrumental in identifying these transition states and determining the associated activation energies.
For this compound, TST can be applied to study various potential reaction pathways, such as decomposition, isomerization, or functionalization. By calculating the energy profiles along reaction coordinates, researchers can pinpoint the saddle points corresponding to transition states. The activation energy (Ea) derived from these calculations, along with pre-exponential factors (A), can be used to predict reaction rate constants, offering insights into the molecule's kinetic stability and reactivity under different conditions fiveable.mewikipedia.orgumich.edu. The development of computational tools that integrate QM with TST allows for a more quantitative understanding of reaction mechanisms umn.eduumich.eduepfl.chwikipedia.orgchimia.ch.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations offer a dynamic perspective, allowing researchers to observe how molecules move and interact over time. This technique is particularly useful for exploring conformational landscapes and the influence of the environment.
Conformational Ensemble and Intermolecular Interaction Analysis
MD simulations can map out the various stable and accessible conformations of this compound. By simulating the molecule's movement over extended periods, researchers can identify the preferred dihedral angles and the energy landscape associated with different molecular shapes nih.govmdpi.comnih.gov. This analysis helps in understanding the molecule's flexibility and how its shape might influence its interactions with other molecules or surfaces.
The analysis of intermolecular interactions is also a key application of MD. By simulating this compound in the presence of solvent molecules or other solute molecules, one can study the nature and strength of these interactions, such as van der Waals forces, hydrogen bonding, and electrostatic interactions nih.govnih.govd-nb.infochemrxiv.orgarxiv.org. This data is crucial for understanding phenomena like solvation, crystal packing, and molecular recognition. For instance, studies on other molecules have shown how MD can reveal detailed conformational ensembles and highlight the importance of specific dihedral angles in determining molecular behavior nih.govmdpi.com.
Simulation of Solvent Effects and Reaction Progress
The presence of a solvent can significantly alter a molecule's properties and reactivity. MD simulations, often in conjunction with QM/MM (Quantum Mechanics/Molecular Mechanics) methods, are used to model these solvent effects d-nb.infoarxiv.orgresearchgate.netchemrxiv.orgmpg.de. By simulating this compound in different solvent environments, researchers can quantify how solvation influences its conformational preferences, stability, and reaction rates.
Solvation can affect reaction progress by stabilizing or destabilizing transition states, thereby modulating activation barriers d-nb.infochemrxiv.org. For example, studies on other chemical systems have demonstrated that solvation can reduce activation free energy barriers and alter pre-exponential factors, leading to changes in reaction kinetics chemrxiv.org. Implicit solvent models and machine learning approaches are also being developed to efficiently capture these solvent effects in MD simulations, bridging the gap between computational cost and accuracy d-nb.infoarxiv.org.
Development and Refinement of Force Fields for Dinitroalkane Chemistry
Accurate molecular dynamics simulations rely heavily on the quality of the underlying force fields, which describe the potential energy of a system as a function of atomic coordinates ethz.chwikipedia.org. Developing or refining force fields specifically for dinitroalkanes, including this compound, is essential for reliable simulations of these compounds.
Traditional force fields often require extensive parameterization, which can be labor-intensive and computationally expensive, especially for novel molecules or complex chemical environments ethz.charxiv.org. Efforts are underway to automate and improve force field parametrization, often by leveraging quantum mechanical calculations and experimental data ethz.charxiv.orgchemrxiv.org. Machine learning (ML) techniques are increasingly being integrated into force field development to enhance accuracy and efficiency, allowing for better prediction of molecular properties and interactions ethz.chwikipedia.orgarxiv.orgchemrxiv.org. For dinitroalkane chemistry, this would involve developing parameters that accurately capture the unique electronic and steric properties of the nitro groups and their influence on the alkane backbone.
Spectroscopic and Analytical Techniques for Research on 1,5 Dinitropentane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds. researchgate.net It leverages the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to provide detailed information about a molecule's carbon-hydrogen framework. researchgate.net
NMR is instrumental in identifying the products and intermediates that arise from reactions involving 1,5-dinitropentane. For instance, in dynamic covalent chemistry, this compound can be used as a building block in polymerization reactions, such as the nitroaldol (Henry) reaction with dialdehydes. diva-portal.org The formation of the resulting polymers is confirmed by ¹H NMR, which shows the disappearance of sharp reactant signals and the appearance of broad signals characteristic of large polymeric structures. researchgate.net
In some systems, these polymerization reactions compete with the formation of specific macrocycles. diva-portal.org These cyclic intermediates or products, composed of a small number of monomer units, can be identified through detailed NMR and mass spectrometry analysis. diva-portal.orgchemrxiv.org The precise chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra allow for the unambiguous determination of these complex structures. thieme-connect.de
The expected NMR spectral data for the this compound reactant are summarized below. The protons alpha to the electron-withdrawing nitro group (C1 and C5) are expected to be the most deshielded, appearing at the highest chemical shift (~4.4 ppm). orgchemboulder.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the known chemical shifts of similar functional groups.
| Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| C1, C5 | ¹H | ~4.4 | Triplet (t) |
| C2, C4 | ¹H | ~2.1 | Quintet (quint) |
| C3 | ¹H | ~1.6 | Quintet (quint) |
| C1, C5 | ¹³C | ~75 | - |
| C2, C4 | ¹³C | ~25 | - |
| C3 | ¹³C | ~20 | - |
Time-resolved NMR spectroscopy is a powerful method for monitoring reaction kinetics in situ, providing real-time data on the concentration of reactants and products without the need for sampling. iastate.edu In studies of polymerization reactions involving dinitroalkanes, ¹H NMR spectra can be acquired at regular intervals. diva-portal.orgresearchgate.net By integrating the signals corresponding to specific protons on the reactants and products, their concentrations can be plotted against time. diva-portal.org
For example, in a study on the nitroaldol polymerization of 1,6-dinitrohexane (B4582634) (a close analog of this compound) with a dialdehyde, the consumption of the aldehyde was monitored over time. The data showed that the reaction followed first-order kinetics during the initial phase. diva-portal.org This type of analysis allows researchers to determine rate coefficients and understand the influence of factors like catalyst concentration on the reaction rate. diva-portal.orgsci-hub.se
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. nih.gov These methods are highly effective for identifying functional groups, as specific bonds and groups of atoms vibrate at characteristic frequencies. pg.edu.pl For a vibrational mode to be IR active, it must involve a change in the molecule's dipole moment, whereas for a mode to be Raman active, it must involve a change in the molecule's polarizability. nih.gov
In this compound, the most characteristic functional groups are the nitro groups (-NO₂) and the alkane backbone (C-H and C-C bonds). Aliphatic nitro compounds exhibit two strong, distinct stretching vibrations for the N-O bonds. libretexts.org The asymmetric stretch typically appears near 1550 cm⁻¹, while the symmetric stretch is found around 1365-1375 cm⁻¹. orgchemboulder.comorgchemboulder.com These bands are prominent in the IR spectrum and serve as reliable indicators for the presence of the nitro group. The alkane portion of the molecule gives rise to C-H stretching vibrations just below 3000 cm⁻¹ and various CH₂ bending, scissoring, wagging, and twisting modes in the fingerprint region (below 1500 cm⁻¹). pg.edu.pl
By monitoring the intensity of these characteristic bands, vibrational spectroscopy can be used to follow the progress of a reaction. For example, in a reaction where this compound is consumed, the disappearance of the strong NO₂ stretching bands would indicate its conversion to a product.
Table 2: Characteristic Vibrational Modes for this compound Wavenumber values are approximate and based on typical ranges for aliphatic nitroalkanes.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Activity |
|---|---|---|---|
| C-H Asymmetric & Symmetric Stretch | -CH₂- | 2850 - 2960 | IR & Raman |
| N-O Asymmetric Stretch | -NO₂ | ~1550 | IR |
| CH₂ Scissoring | -CH₂- | ~1465 | IR |
| N-O Symmetric Stretch | -NO₂ | ~1370 | IR & Raman |
| C-N Stretch | C-NO₂ | 850 - 920 | IR |
| NO₂ Bending (Scissor) | -NO₂ | ~875 | IR |
Mass Spectrometry (MS) for Product Identification and Intermediate Detection
For this compound (C₅H₁₀N₂O₄), the monoisotopic mass is 162.06405680 Da. nih.gov Its mass spectrum is expected to show a molecular ion peak at m/z 162, although for some aliphatic nitro compounds, this peak can be weak or absent due to facile fragmentation. aip.org The fragmentation of aliphatic nitroalkanes is characterized by several key pathways. aip.orgnih.gov A primary fragmentation route is the cleavage of the C-N bond, leading to the loss of a neutral nitrogen dioxide radical (NO₂•), which has a mass of 46 Da. This would produce a prominent fragment ion at m/z 116 ([M-46]⁺). Another common pathway is the loss of nitrous acid (HNO₂) through rearrangement, resulting in a fragment at m/z 115 ([M-47]⁺). nih.gov
Further fragmentation would involve cleavage of the pentane (B18724) carbon skeleton, producing a series of alkyl cations characteristic of alkanes, with peaks separated by 14 mass units (-CH₂-). libretexts.org
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Formula | Origin |
|---|---|---|---|
| 162 | Molecular Ion | [C₅H₁₀N₂O₄]⁺• | Parent Molecule |
| 116 | Loss of NO₂ | [C₅H₁₀NO₂]⁺ | [M - NO₂]⁺ |
| 71 | Butyl Cation | [C₅H₁₁]⁺ | Cleavage of C-C bond |
| 57 | Propyl Cation | [C₄H₉]⁺ | Cleavage of C-C bond |
| 46 | Nitronium Cation | [NO₂]⁺ | Cleavage of C-N bond |
| 43 | Isopropyl/Propyl Cation | [C₃H₇]⁺ | Cleavage of C-C bond |
Advanced Spectroscopic Methodologies for Probing Molecular Interactions
Beyond standard techniques, advanced methodologies can provide deeper insights into the behavior of this compound, particularly concerning its non-covalent interactions with other molecules like catalysts, substrates, or in self-assembled systems.
One such technique is Diffusion-Ordered NMR Spectroscopy (DOSY) . This 2D NMR experiment separates the signals of different species in a mixture based on their translational diffusion coefficients, which correlate with molecular size and shape. DOSY has been effectively used in the study of dinitroalkane polymerizations to distinguish between small molecule reactants, growing oligomeric chains, and high molecular weight polymers, all within the same sample. chemrxiv.org
Another powerful method is Saturation Transfer Difference (STD) NMR . This technique is highly sensitive for detecting weak, transient binding between a small molecule (ligand) and a large macromolecule (receptor). nih.govd-nb.info In an STD experiment, a selective radiofrequency pulse saturates a region of the receptor's NMR spectrum. This saturation is transferred via spin diffusion to any bound ligands. When the ligand dissociates, it carries this "memory" of saturation, leading to an attenuated signal in a difference spectrum. d-nb.info Protons on the ligand that are in closest contact with the receptor receive the most saturation and show the strongest effect, allowing for the mapping of the binding epitope. biorxiv.org While not yet documented specifically for this compound, STD NMR could be used to study its interaction with catalysts or its binding within a complex dynamic system, identifying the specific parts of the molecule involved in the interaction.
Advanced Research Applications and Future Directions
Contributions to Polymer Science and Dynamic Covalent Chemistry
The primary route through which 1,5-dinitropentane can contribute to polymer science is via its chemical reduction to 1,5-diaminopentane, a valuable bifunctional monomer. alfa-chemistry.comchemicalbook.com This diamine is a key building block for polymers like polyamides and can be integrated into dynamic and responsive polymer systems. alfa-chemistry.com
Stimuli-responsive, or "smart," materials are polymers that undergo significant changes in their properties in response to small environmental triggers such as pH, temperature, or light. rsc.orgnih.govresearchgate.netescholarship.orgcancer.gov The design of such materials often relies on incorporating specific functional groups or dynamic bonds into the polymer architecture.
The derivative of this compound, 1,5-diaminopentane, provides two primary amine groups that are highly suitable for creating pH-responsive systems. chemicalbook.comchemicalbook.com These amine groups can be protonated or deprotonated as the pH changes, altering the polymer's solubility, conformation, or ability to interact with other components. Furthermore, these primary amines are key reactants in the formation of imine bonds through reaction with aldehydes or ketones. wikipedia.org Imine linkages are a cornerstone of dynamic covalent chemistry (DCC), as they can form and break reversibly under mild conditions, particularly in response to pH changes. wikipedia.orgnih.gov Therefore, this compound serves as a potential precursor to monomers that can introduce pH-sensitive dynamic covalent bonds into a polymer network, a fundamental principle for designing acid-actuated materials. whiterose.ac.uk
Dynamic covalent chemistry (DCC) is a powerful strategy for creating complex, self-assembling, and adaptive molecular systems. wikipedia.orgrsc.org This field utilizes reversible covalent bond formation to allow molecular components to rearrange and select optimal binding partners, leading to thermodynamically stable, well-defined structures. nih.gov This "error-correcting" feature is essential for building intricate architectures like covalent adaptable networks (CANs) or vitrimers, which combine the durability of thermosets with the reprocessability of thermoplastics. wikipedia.org
By converting this compound to 1,5-diaminopentane, a linear, flexible building block with two reactive sites is made available. alfa-chemistry.comstenutz.eu This bifunctionality allows it to act as a linker or cross-linker in polymer networks. When these linkages are dynamic covalent bonds, such as imines, the resulting network becomes adaptive. wikipedia.org Under the influence of a stimulus (e.g., heat or a catalyst), the bonds can reversibly break and reform, allowing the polymer network to rearrange its topology, relieve stress, and even be re-molded or self-healed. The pentane (B18724) backbone provides flexibility to the polymer chains, influencing the mechanical properties of the final adaptive material.
Academic Exploration in Energetic Materials Research
The field of energetic materials increasingly relies on computational chemistry to design and predict the properties of novel compounds before attempting complex and potentially hazardous synthesis. doe.govpurdue.edunih.gov The presence of two nitro groups makes the dinitroalkane motif a subject of theoretical interest.
The core structure of this compound, a flexible aliphatic chain functionalized with nitro groups, can be theoretically modified to design more complex energetic molecules. In computational studies, researchers can replace the hydrogen atoms on the pentane backbone with various "explosophores" (energetic functional groups) such as additional nitro groups (-NO2), nitramino groups (-NHNO2), azide (B81097) groups (-N3), or trinitromethyl groups (-C(NO2)3). nih.gov The goal of these in-silico experiments is to predict how such modifications would alter key energetic properties.
The flexible pentane chain distinguishes potential derivatives from the rigid, cyclic structures of many common explosives like RDX or HMX. doe.gov While flexibility can sometimes be detrimental to achieving a high crystal density—a critical factor for detonation performance—it can also be explored for developing energetic plasticizers or binders. Theoretical studies would focus on calculating the heat of formation, density, and oxygen balance of hypothetical derivatives to identify promising candidates for further investigation. jes.or.jpresearchgate.net
Computational modeling is a crucial first step in assessing the potential of a new energetic molecule. scispace.compurdue.edu Using quantum chemical methods like Density Functional Theory (DFT), key performance indicators can be estimated. doe.gov For a molecule like this compound or its derivatives, these calculations would include:
Density (ρ): A primary determinant of energetic performance. Higher density generally leads to higher detonation velocity and pressure. scispace.com
Heat of Formation (HOF): Represents the energy stored in the molecule's chemical bonds. A higher positive HOF contributes to greater energy release upon detonation. researchgate.net
Detonation Velocity (D) and Pressure (P): These are the ultimate measures of an explosive's power and are calculated from the density and HOF. scispace.comresearchgate.net
Bond Dissociation Energy (BDE): Analysis of the BDE for different bonds within the molecule helps predict the initial steps of thermal decomposition, providing insights into its stability and sensitivity. nih.gov
While specific computational studies for this compound are not prominent in the literature, data for related isomers can illustrate the type of information generated.
| Property | Value | Significance in Energetic Materials Research |
|---|---|---|
| Molecular Formula | C5H10N2O4 | Defines the elemental composition and stoichiometry. nih.gov |
| Molecular Weight | 162.14 g/mol | Used in calculations for density and energy content per unit mass. nih.gov |
| Topological Polar Surface Area | 91.6 Ų | Relates to intermolecular interactions, which influence crystal packing and density. nih.gov |
| Rotatable Bond Count | 2 | Indicates molecular flexibility, which can impact crystal density and melting point. nih.gov |
Environmental Transformation Research and Fate Analysis
The environmental fate of nitroaliphatic compounds is a subject of research due to their potential release from industrial activities. Understanding how molecules like this compound behave in soil and water is crucial for environmental risk assessment. General principles of environmental chemistry suggest several potential transformation pathways, although specific studies on this compound are limited. up.pt
The primary destructive mechanism for many organic pollutants in the environment is biodegradation by microorganisms. itrcweb.org The fate of this compound would likely depend on the presence of specific microbial populations and environmental conditions, such as the availability of oxygen.
Aerobic Biodegradation: In oxygen-rich environments, microbes may be able to use the aliphatic carbon chain as an energy source. The highly oxidized nitro groups can make the molecule resistant to initial attack, but some bacteria are known to possess enzymes that can metabolize nitroalkanes. itrcweb.org
Anaerobic Biodegradation: Under anaerobic conditions, the nitro groups (-NO2) could potentially be reduced to amino groups (-NH2), transforming this compound into 1,5-diaminopentane and other intermediates. This reductive pathway is a known transformation process for other nitroaromatic compounds like TNT. researchgate.net
Other environmental processes that could contribute to the transformation of this compound include photolysis (degradation by sunlight), particularly in surface waters, and various abiotic chemical reactions like hydrolysis, though the latter is less likely for a stable C-N bond in an alkane. up.pt A key area of fate analysis is determining the compound's persistence. Chemicals that resist degradation can remain in the environment for long periods, potentially leading to accumulation. up.ptecetoc.org Further research would be needed to determine the specific half-life of this compound in different environmental compartments (soil, water, air) and to identify its major transformation products. mdpi.comoneearth-oneocean.com
Academic Investigation of Transport and Partitioning Behaviors
The mobility of organic compounds in the environment is largely governed by their partitioning between different environmental compartments, such as water, soil, and air. Key parameters used to predict this behavior include the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc).
The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity or hydrophobicity. colostate.educhemsafetypro.com A high Kow value indicates a greater affinity for organic phases and a tendency to bioaccumulate in fatty tissues and sorb to organic matter in soil and sediment. chemsafetypro.com Conversely, a low Kow value suggests higher water solubility and greater mobility in aqueous systems. colostate.edu While a specific, experimentally determined logKow for this compound was not found, its structure as an aliphatic dinitro compound suggests it would have a relatively low to moderate logKow compared to more complex or aromatic nitro compounds.
The soil sorption coefficient (Kd) quantifies the partitioning of a chemical between the solid and liquid phases of soil. epa.govservice.gov.uk It is a critical parameter in models predicting contaminant transport in groundwater. epa.gov The organic carbon-normalized sorption coefficient (Koc) is often used to provide a more standardized measure of a chemical's tendency to sorb to soil organic matter. chemsafetypro.com For organic contaminants, sorption is significantly influenced by the hydrophobicity of the compound and the fraction of organic carbon in the solid phase. service.gov.uk Given the likely moderate hydrophobicity of this compound, its sorption to soil would be expected to be a significant process, particularly in soils with higher organic matter content.
Interactive Data Table: General Physicochemical Properties Relevant to Transport and Partitioning
| Property | Definition | General Importance for this compound's Behavior |
|---|---|---|
| Octanol-Water Partition Coefficient (Kow) | Ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium. colostate.edu | Indicates the potential for bioaccumulation and sorption to organic matter. A specific value for this compound is not available in the reviewed literature. |
| Soil Sorption Coefficient (Kd) | Ratio of the amount of a chemical sorbed to a solid to the concentration of the chemical in the solution at equilibrium. epa.gov | Determines the mobility of the compound in soil and its potential to leach into groundwater. Specific values for this compound are not available. |
| Water Solubility | The maximum concentration of a chemical that will dissolve in pure water at a specific temperature and pressure. | Influences the compound's concentration in aquatic systems and its mobility in the environment. |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Indicates the tendency of a compound to volatilize into the atmosphere. |
Methodological Advancements in Studying Abiotic and Biotic Transformation Pathways
The study of the transformation of compounds like this compound relies on a suite of advanced analytical and methodological approaches to elucidate the complex chemical and biological reactions that occur. While specific studies on this compound are limited, the methodologies applied to similar nitroaromatic and nitramine compounds provide a framework for future research.
Abiotic Transformation Studies:
Research into the abiotic degradation of nitro compounds often involves controlled laboratory experiments designed to simulate environmental conditions. For instance, studies on the transformation of RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) have utilized suspensions of minerals like magnetite (Fe3O4) with the addition of ferrous iron (Fe(II)) to investigate reductive transformation pathways. nih.govnih.gov The progress of these reactions is monitored by measuring the disappearance of the parent compound and the appearance of transformation products over time. nih.govnih.gov
Key analytical techniques for these studies include:
High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the parent compound and its degradation products. nih.gov
Mass Spectrometry (MS), often coupled with HPLC (LC-MS): Provides identification of intermediate and final products by determining their mass-to-charge ratio. nih.govnih.gov
Radiolabeling: The use of isotopically labeled compounds (e.g., with ¹⁴C) allows for the tracking of the compound and its transformation products through different environmental compartments and helps in mass balance calculations. nih.govnih.gov
Biotic Transformation Studies:
Investigating the biotic transformation of nitro compounds involves the use of microorganisms, either as pure cultures or as complex microbial consortia from environmental samples (e.g., soil, sediment). These studies aim to identify the microorganisms capable of degrading the compound, the enzymatic pathways involved, and the resulting metabolites.
Methodological advancements in this area include:
Microcosm Studies: Laboratory-scale experiments using soil or water samples from contaminated sites to study degradation under more environmentally relevant conditions.
Enrichment and Isolation of Microorganisms: Techniques to isolate specific bacteria or fungi capable of utilizing the target compound as a source of carbon, nitrogen, or energy. nih.gov
Enzyme Assays: Used to identify and characterize the specific enzymes responsible for the initial steps of degradation.
Molecular Biology Techniques: Methods such as DNA sequencing and proteomics can be used to identify the genes and proteins involved in the degradation pathways.
Metabolite Identification: Similar to abiotic studies, HPLC and LC-MS are crucial for identifying the metabolic intermediates and final products of biodegradation. nih.gov For example, in the study of RDX biodegradation by Rhodococcus sp., key metabolites such as nitrite, nitrous oxide, ammonia, and formaldehyde (B43269) were identified and quantified. nih.gov
The combination of these advanced analytical and microbiological techniques is essential for developing a comprehensive understanding of the abiotic and biotic transformation pathways of this compound and for designing effective remediation strategies for sites contaminated with this compound.
Q & A
Q. What statistical approaches validate the reproducibility of catalytic performance studies involving this compound?
- Methodological Answer : Use Design of Experiments (DoE) to optimize catalyst loading, temperature, and solvent ratios. Apply response surface methodology (RSM) to model interactions. Reproducibility requires ≥3 independent replicates per condition, with results analyzed via t-tests or non-parametric equivalents (Mann-Whitney U). Outlier detection (Grubbs’ test) and error propagation analysis ensure data reliability .
Future Research Directions
Q. What unexplored applications of this compound exist in high-energy materials or pharmaceutical precursors?
- Methodological Answer : Explore its potential as a nitrating agent in energetic co-crystals or as a precursor to bioactive amines (e.g., via nitro reduction to diamines). High-throughput screening (HTS) with combinatorial libraries can identify novel reactivity. Collaborate with computational chemists to predict ligand-receptor interactions (e.g., molecular docking) for pharmaceutical applications .
Q. How can machine learning (ML) models predict hazardous byproducts during large-scale reactions with this compound?
- Methodological Answer : Train ML algorithms (e.g., random forests, neural networks) on historical reaction datasets to predict byproduct formation. Input features include reaction temperature, stoichiometry, and solvent parameters. Validate models with lab-scale experiments and GC-MS analysis. Integrate with process control systems for real-time hazard mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
